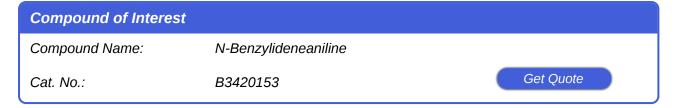


# Spectroscopic Profile of N-Benzylideneaniline: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **N-benzylideneaniline**, a key Schiff base intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with standardized experimental protocols for data acquisition.

# **Spectroscopic Data Summary**

The empirical formula for **N-Benzylideneaniline** is C<sub>13</sub>H<sub>11</sub>N, with a molecular weight of 181.24 g/mol .[1] Its spectroscopic data provides key insights into its molecular structure and electronic properties.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The <sup>1</sup>H and <sup>13</sup>C NMR data for **N-benzylideneaniline** are summarized below.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **N-Benzylideneaniline** 



Chemical Shift (δ) ppm	Multiplicity	Assignment	Solvent
8.44	S	1H, -CH=N- (Imine proton)	CDCl₃
7.92-7.87	m	2H, Aromatic protons	CDCl <sub>3</sub>
7.49-7.43	m	3H, Aromatic protons	CDCl <sub>3</sub>
7.41-7.34	m	2H, Aromatic protons	CDCl <sub>3</sub>
7.26-7.20	m	3H, Aromatic protons	CDCl <sub>3</sub>
10.0	S	1H, -CH=N- (Imine proton)	DMSO

Data sourced from references[2][3].

Table 2: 13C NMR Spectroscopic Data for N-Benzylideneaniline

Chemical Shift ( $\delta$ ) ppm	Assignment	Solvent
160.4	-CH=N- (Imine carbon)	CDCl <sub>3</sub>
152.1	Aromatic C	CDCl <sub>3</sub>
136.2	Aromatic C	CDCl <sub>3</sub>
131.3	Aromatic C	CDCl <sub>3</sub>
129.1	Aromatic C	CDCl₃
128.8	Aromatic C	CDCl₃
125.9	Aromatic C	CDCl₃
120.8	Aromatic C	CDCl₃
193.8	-CH=N- (Imine carbon)	DMSO

Data sourced from references[2][3].



# Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for N-Benzylideneaniline

Wavenumber (cm⁻¹)	Intensity	Assignment
1625-1628	Strong	C=N stretch (Imine)
3060	Medium	Aromatic C-H stretch
1579	Strong	Aromatic C=C stretch
1191	Medium	Ar-N stretch
690	Strong	C-H out-of-plane bend

Data sourced from references[4].

# **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 4: UV-Vis Spectroscopic Data for N-Benzylideneaniline

λmax (nm)	Molar Absorptivity (ε)	Electronic Transition	Solvent
360	Not specified	n-π* and π-π*	DMSO

Data sourced from reference[4].

# **Experimental Protocols**

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above.



# Synthesis of N-Benzylideneaniline

**N-Benzylideneaniline** can be synthesized via the condensation reaction of benzaldehyde and aniline.[4]

#### Materials:

- Benzaldehyde
- Aniline
- Ethanol
- · Round-bottom flask
- Reflux condenser
- Stirring apparatus

#### Procedure:

- In a round-bottom flask, mix equimolar amounts of benzaldehyde and aniline.
- · Add a minimal amount of ethanol to dissolve the reactants.
- Heat the mixture to reflux for 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product, **N-benzylideneaniline**, will crystallize out of the solution.
- Collect the crystals by filtration and wash with cold ethanol.
- Recrystallize the product from ethanol to obtain pure N-benzylideneaniline.

# **NMR Spectroscopy**



#### Instrumentation:

A 400 MHz or higher field NMR spectrometer.

#### Sample Preparation:

- Dissolve 5-10 mg of purified N-benzylideneaniline in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Data Acquisition:

- Pulse Program: Standard single-pulse experiment (zg30 or similar).
- Spectral Width: Approximately 12-16 ppm.
- Number of Scans: 16-64, depending on the concentration.
- Relaxation Delay: 1-2 seconds.
- Referencing: The residual solvent peak (CDCl<sub>3</sub>: δ 7.26 ppm; DMSO-d<sub>6</sub>: δ 2.50 ppm) is used as an internal standard.

#### <sup>13</sup>C NMR Data Acquisition:

- Pulse Program: Proton-decoupled <sup>13</sup>C experiment (zgpg30 or similar).
- Spectral Width: Approximately 0-220 ppm.
- Number of Scans: 1024 or more, as <sup>13</sup>C has a low natural abundance.
- Relaxation Delay: 2 seconds.
- Referencing: The solvent peak (CDCl<sub>3</sub>: δ 77.16 ppm; DMSO-d<sub>6</sub>: δ 39.52 ppm) is used as an internal standard.

# FT-IR Spectroscopy



#### Instrumentation:

A Fourier-transform infrared (FT-IR) spectrometer.

#### Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of dry, purified N-benzylideneaniline with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Transfer the mixture to a pellet-pressing die.
- Apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

#### **Data Acquisition:**

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
- Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

# **UV-Vis Spectroscopy**

#### Instrumentation:

• A dual-beam UV-Vis spectrophotometer.

#### Sample Preparation:

- Prepare a stock solution of N-benzylideneaniline in a UV-grade solvent (e.g., dimethyl sulfoxide DMSO or ethanol) of a known concentration (e.g., 1x10<sup>-3</sup> M).
- From the stock solution, prepare a dilute solution (e.g., 1x10<sup>-5</sup> M) in the same solvent. The absorbance of this solution should ideally be between 0.1 and 1.0.

#### Data Acquisition:

Fill a guartz cuvette with the pure solvent to be used as a reference.



- Fill a second quartz cuvette with the prepared **N-benzylideneaniline** solution.
- Place both cuvettes in the spectrophotometer.
- Scan a wavelength range appropriate for the compound, typically from 200 to 800 nm, to identify the wavelength of maximum absorbance (λmax).

# **Workflow and Pathway Visualizations**

The following diagrams illustrate the logical flow of spectroscopic analysis and a simplified representation of the synthesis pathway.



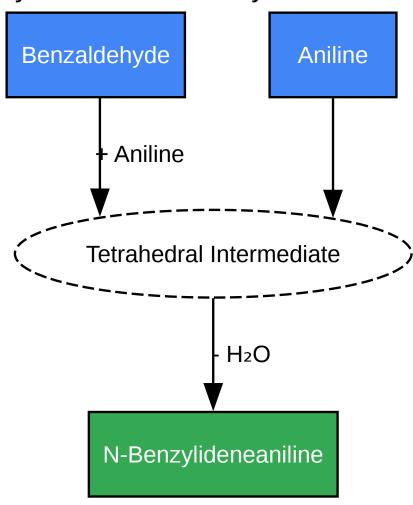
# Spectroscopic Analysis Workflow Sample Preparation Synthesis of N-Benzylideneaniline Purification Spectroscopic Analysis NMR Spectroscopy ('H and <sup>13</sup>C) Data Interpretation Structural Elucidation

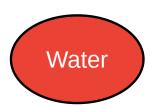
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Caption: General workflow for the spectroscopic analysis of N-benzylideneaniline.



# Synthesis of N-Benzylideneaniline





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Caption: Simplified reaction pathway for the synthesis of N-benzylideneaniline.



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